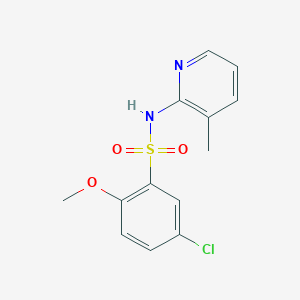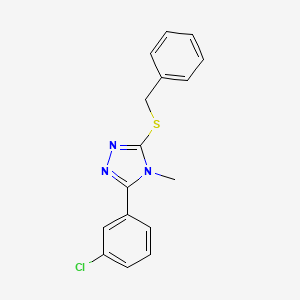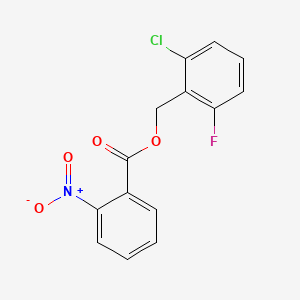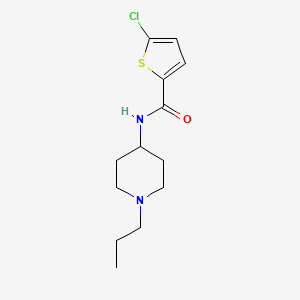![molecular formula C14H23ClN2 B5832150 (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)
(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine, also known as CDEMA, is a chemical compound that has been widely used in scientific research. This compound is a tertiary amine that contains a benzyl group and a chloro group, as well as two diethylaminoethyl groups. CDEMA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用機序
(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine is a tertiary amine that acts as a competitive inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects
(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been shown to have various biochemical and physiological effects, including:
1. Increased neurotransmission: As mentioned above, (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
2. Muscle relaxation: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been shown to cause muscle relaxation by inhibiting acetylcholinesterase.
3. Analgesia: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been shown to have analgesic effects in animal models.
実験室実験の利点と制限
(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has several advantages and limitations for lab experiments, including:
Advantages:
1. Versatility: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
2. Selectivity: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine is a selective inhibitor of acetylcholinesterase, making it useful for studying the function of this enzyme.
Limitations:
1. Toxicity: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine is toxic and should be handled with care.
2. Limited solubility: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research involving (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine, including:
1. Development of new derivatives: Researchers could develop new derivatives of (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine with improved solubility and reduced toxicity.
2. Neuroprotection: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been shown to have neuroprotective effects in animal models. Further research could explore the potential of (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine as a treatment for neurodegenerative diseases.
3. Drug discovery: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine could be used as a starting point for the development of new drugs that target acetylcholinesterase or other enzymes involved in neurotransmission.
Conclusion
(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine is a versatile compound that has been widely used in scientific research. Its ability to inhibit acetylcholinesterase and enhance neurotransmission has made it useful for studying various aspects of biochemistry, pharmacology, and neuroscience. While (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has several advantages and limitations, its potential for future research is promising.
合成法
The synthesis of (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine involves the reaction of 2-chlorobenzyl chloride with diethylaminoethylamine in the presence of a base, such as sodium hydroxide. The reaction yields (2-chlorobenzyl)[2-(diethylamino)ethyl]amine, which is then methylated using methyl iodide to produce (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been used in various scientific research applications, including:
1. Neurotransmitter release studies: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been used to study the release of neurotransmitters, such as dopamine and acetylcholine, from nerve terminals.
2. Receptor binding studies: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been used to study the binding of ligands to various receptors, including nicotinic acetylcholine receptors and dopamine receptors.
3. Ion channel studies: (2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been used to study the function of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptor ion channels.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2/c1-4-17(5-2)11-10-16(3)12-13-8-6-7-9-14(13)15/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTHKOAHHQFSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)


![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5832106.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)



![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)

![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)